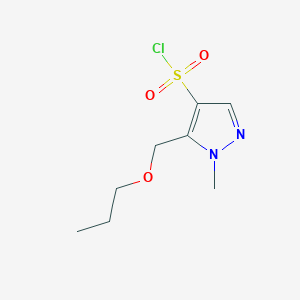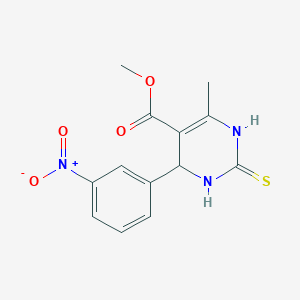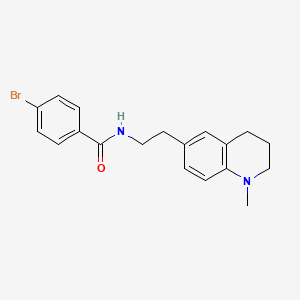
4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide" is a structurally complex molecule that likely exhibits a range of biological activities. The tetrahydroquinoline core is a common motif in medicinal chemistry, often associated with various pharmacological properties. The presence of a bromine atom and a benzamide moiety in the structure suggests potential for further chemical modifications, which could be useful in drug development and synthesis of complex organic molecules .
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives has been reported using different methods. For instance, N-Aryl-1,2,3,4-tetrahydroisoquinolines can be synthesized from ortho-brominated aromatic aldehydes and primary aromatic amines through a sequence involving reductive amination, palladium-catalyzed ethoxyvinylation, and reductive N-alkylation . Another approach to synthesize 4-substituted tetrahydroquinolines involves the use of (H+ + K+)ATPase-inhibitory activity, indicating a potential for antiulcer applications . These methods provide a foundation for the synthesis of the compound , although the specific synthetic route for "4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide" is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques such as IR, 1H NMR, 13C NMR, MS, and X-ray single-crystal diffraction . These techniques allow for the determination of the molecular conformation, the dihedral angles between different rings in the molecules, and the presence of specific functional groups. The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
The chemical reactivity of tetrahydroquinoline derivatives can be inferred from the synthesis methods and the functional groups present in the molecule. For example, the presence of a bromomethyl group suggests potential for further reactions, such as nucleophilic substitutions or coupling reactions . The benzamide moiety could also undergo various chemical transformations, which could be exploited in the synthesis of more complex molecules or in the modification of the compound to enhance its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of a bromine atom would increase the molecular weight and could affect the lipophilicity of the compound, which in turn could influence its pharmacokinetic properties. The tetrahydroquinoline core is likely to contribute to the compound's stability and could affect its ability to cross biological membranes. The specific physical and chemical properties of "4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide" are not detailed in the provided papers, but similar compounds have shown significant antibacterial and antifungal activity, suggesting that the compound may also possess these properties .
Aplicaciones Científicas De Investigación
Synthesis and Sigma Receptor Ligands
Research by Xu, Lever, and Lever (2007) delved into the synthesis and in vitro evaluation of tetrahydroisoquinolinyl benzamides, including compounds structurally related to 4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide, as ligands for sigma receptors. Their studies highlighted the importance of the tetrahydroisoquinoline ring system for binding affinity and selectivity towards sigma receptors, indicating the critical role of structural features in these compounds for their biological activity R. Xu, J. Lever, S. Z. Lever, 2007.
Potential Antipsychotic Agents
The work on conformationally restricted analogs of remoxipride by Norman, Kelley, and Hollingsworth (1993) investigated compounds for their potential antipsychotic properties by assessing their ability to inhibit dopamine D-2 receptor binding. Although not directly mentioning 4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide, this research emphasizes the broader context of exploring structurally related benzamides for neurological applications M. H. Norman, J. Kelley, E. Hollingsworth, 1993.
Antitumor Agents
Research into water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, by Bavetsias et al. (2002) included structural and functional analysis of derivatives that might share a core similarity with 4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide. These compounds demonstrated increased water solubility and cytotoxic activity, providing insights into the design of potential antitumor agents V. Bavetsias et al., 2002.
Bromination and Synthetic Techniques
The work by He et al. (2016) on the rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines offers a glimpse into the synthetic methodologies that could be applicable to the creation of 4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide and its analogs. This research provides valuable information on bromination techniques and the synthesis of potentially biologically active compounds Jun He et al., 2016.
Propiedades
IUPAC Name |
4-bromo-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O/c1-22-12-2-3-16-13-14(4-9-18(16)22)10-11-21-19(23)15-5-7-17(20)8-6-15/h4-9,13H,2-3,10-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVBSWLQVLZAGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

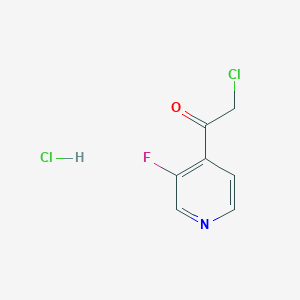
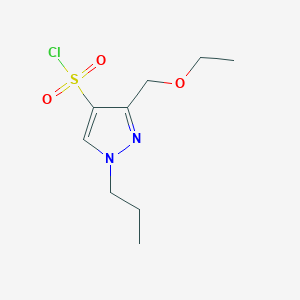
![6-Bromo-N-[3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]phenyl]pyridine-2-carboxamide](/img/structure/B2521564.png)
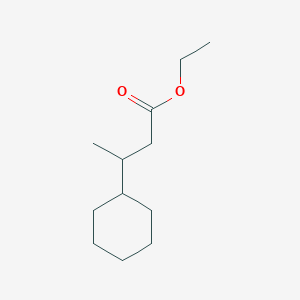
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2521568.png)
![N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]-2-morpholin-4-ylacetamide](/img/structure/B2521570.png)

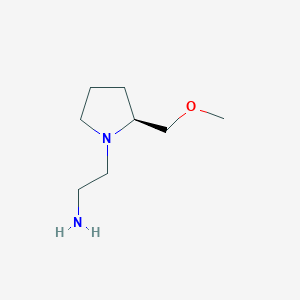
![2-[2-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2521576.png)

![1-[(4-Chlorophenyl)sulfanyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B2521580.png)
![(2E)-4-({3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl}formamido)-N-methylbut-2-enamide](/img/structure/B2521581.png)
